molecular formula C8H11NS B10837228 (S)-2-Amino-2-phenyl-ethanethiol

(S)-2-Amino-2-phenyl-ethanethiol

Cat. No. B10837228
M. Wt: 153.25 g/mol
InChI Key: BYWNHDXZFZXBLV-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-phenyl-ethanethiol is an organic compound with the molecular formula C8H11NS. It contains a primary amine group and a thiol group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenyl-ethanethiol typically involves the reaction of a suitable precursor with a thiolating agent. One common method is the reduction of a corresponding disulfide compound using a reducing agent such as dithiothreitol or tris(2-carboxyethyl)phosphine. The reaction is usually carried out under mild conditions to prevent the oxidation of the thiol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of a precursor compound. This process can be optimized for higher yields and purity by controlling parameters like temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-phenyl-ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-2-phenyl-ethanethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenyl-ethanethiol involves its interaction with molecular targets through its amine and thiol groups. These functional groups can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. For example, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amine and thiol groups, which allow it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in stereoselective synthesis and studies .

properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

(2S)-2-amino-2-phenylethanethiol

InChI

InChI=1S/C8H11NS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1

InChI Key

BYWNHDXZFZXBLV-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CS)N

Canonical SMILES

C1=CC=C(C=C1)C(CS)N

Origin of Product

United States

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